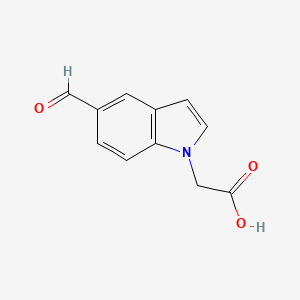

2-(5-formyl-1H-indol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-formylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-8-1-2-10-9(5-8)3-4-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVVKMWQZKBGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Context of Indole Acetic Acid Analogues

Tryptophan-Dependent Biosynthetic Pathways of Indole-3-acetic acid (IAA) in Biological Systems: A Foundational Overview

The primary and most extensively studied routes for IAA biosynthesis in plants and many microorganisms originate from the amino acid tryptophan. nih.govpnas.org These tryptophan-dependent pathways are categorized based on their key intermediates. oup.comresearchgate.net There are four major pathways identified: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway. oup.com

The Indole-3-Pyruvic Acid (IPyA) pathway is considered the main route for IAA biosynthesis in plants. researchgate.net It involves a two-step process where tryptophan is first converted to indole-3-pyruvic acid by the enzyme tryptophan aminotransferase (TAA). youtube.com Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to IAA. youtube.comnih.gov This pathway is crucial for many aspects of plant development.

The Indole-3-Acetamide (IAM) pathway is more prevalent in bacteria. nih.gov In this pathway, tryptophan is converted to IAM by tryptophan-2-monooxygenase (IaaM), and then IAM is hydrolyzed to IAA by an amidohydrolase (IaaH). nih.gov

The Tryptamine (TAM) pathway involves the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase. nih.gov Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to IAA. nih.govyoutube.com

The Indole-3-Acetaldoxime (IAOx) pathway is another significant route, particularly in Brassicaceae. Tryptophan is converted to IAOx by cytochrome P450 enzymes. nih.gov IAOx can then be converted to IAA through several steps, potentially involving indole-3-acetonitrile (B3204565) (IAN) as an intermediate. nih.govoup.com

Table 1: Key Enzymes and Intermediates in Tryptophan-Dependent IAA Biosynthesis

| Pathway | Key Intermediate(s) | Key Enzyme(s) |

|---|---|---|

| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase (TAA), YUCCA flavin monooxygenases |

| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase |

| Indole-3-Acetaldoxime (IAOx) | Indole-3-acetaldoxime, Indole-3-acetonitrile (IAN) | Cytochrome P450s (CYP79B2/B3), Nitrilase |

Tryptophan-Independent Biosynthetic Routes for Indole-Based Compounds

While tryptophan is the primary precursor for IAA, evidence for tryptophan-independent pathways has been accumulating for decades, suggesting that IAA can also be synthesized from precursors other than tryptophan. pnas.orgnih.gov These pathways are generally less understood than their tryptophan-dependent counterparts. pnas.org

One proposed tryptophan-independent pathway involves the synthesis of IAA from indole-3-glycerol phosphate (B84403) or indole (B1671886) itself, which are intermediates in the tryptophan biosynthesis pathway. oup.com This suggests a branch point where the pathway can divert to produce IAA without the completion of tryptophan synthesis. In Arabidopsis, a cytosolic indole synthase (INS) has been suggested to play a role in this pathway by catalyzing the formation of indole, which can then be converted to IAA through an unknown series of reactions. nih.gov

Another less-characterized pathway involves kynurenine, a degradation product of tryptophan. In some fungi, tryptophan can be converted to N-formyl-kynurenine and then to L-kynurenine, which can eventually lead to the formation of anthranilic acid, a precursor in the tryptophan biosynthesis pathway. biorxiv.org While not a direct route to IAA, this pathway highlights the metabolic plasticity surrounding tryptophan and its derivatives.

Enzymatic Systems Involved in the Transformation and Derivatization of Indole Structures

The basic indole structure is a versatile scaffold that can be modified by a wide array of enzymes, leading to a vast diversity of indole-containing compounds. These enzymatic transformations are not limited to the C3 position, which is characteristic of IAA.

Oxygenases are a prominent class of enzymes that act on the indole ring. Monooxygenases and dioxygenases can hydroxylate the indole ring at various positions, including C2, C3, C4, C5, C6, and C7. researchgate.netpsu.edu For instance, cytochrome P450 enzymes are known to be involved in the hydroxylation of indole at multiple positions. frontiersin.org These hydroxylated indoles can serve as precursors for further modifications.

Prenyltransferases are another important class of enzymes that can add isoprenoid moieties to the indole ring, a common modification in the biosynthesis of fungal indole alkaloids. nih.govresearchgate.net These enzymes can catalyze prenylation at various positions on the indole nucleus.

N-acyltransferases are enzymes capable of transferring an acyl group to the nitrogen of an amine. scispace.com An acyltransferase from Mycobacterium smegmatis has been shown to catalyze the N-acylation of various amines, including N-formylation, in aqueous conditions. scispace.comresearchgate.net This type of enzymatic activity could be involved in the N-substitution of the indole ring.

Theoretical Pathways for the Biotransformation of N1- and C5-Substituted Indoles

The biosynthesis of a specifically substituted indole like "2-(5-formyl-1H-indol-1-yl)acetic acid" is not a known primary metabolic pathway. However, its formation can be theorized through the combined action of various enzymatic systems on an indole precursor. The presence of a formyl group at the C5 position and an acetic acid group at the N1 position suggests a multi-step enzymatic modification of an indole scaffold.

Formation of the C5-formyl group: One plausible route for the introduction of a formyl group at the C5 position involves the oxidation of a C5-methyl group. This would require a precursor such as 5-methylindole (B121678) or 5-methyltryptophan. A series of enzymatic oxidation reactions, likely catalyzed by monooxygenases or dioxygenases, could convert the methyl group first to a hydroxyl group (5-hydroxymethylindole), then to an aldehyde (5-formylindole). While chemical methods for the formylation of indoles are well-established, direct enzymatic formylation at the C5 position is not a commonly reported biological reaction. nih.govorganic-chemistry.orgorganic-chemistry.org

Addition of the N1-acetic acid group: The acetic acid moiety at the N1 position could be introduced through several enzymatic mechanisms. One possibility is the action of an N-acyltransferase, which could transfer an acetyl group to the indole nitrogen. scispace.com Subsequent oxidation of the acetyl group could yield the acetic acid side chain. Alternatively, an N-alkylation reaction could attach a two-carbon unit, which is then oxidized to the carboxylic acid. While chemical N-alkylation of indoles is a common synthetic procedure, enzymatic N-alkylation is also known. nih.govmdpi.comyoutube.com

A hypothetical biosynthetic pathway for "this compound" could therefore commence with an indole derivative, such as 5-methylindole. This precursor could undergo sequential or concerted enzymatic modifications:

C5-Oxidation: A monooxygenase or dioxygenase could catalyze the oxidation of the methyl group at the C5 position to a formyl group.

N1-Acetylation/Alkylation: An acyltransferase or an alkyltransferase could then add an acetyl or a two-carbon group to the N1 position of the 5-formylindole intermediate. If an acetyl group is added, it would need to be subsequently oxidized to a carboxylic acid.

It is also conceivable that these modifications could occur in a different order, with N1-substitution preceding the C5-oxidation. The exact sequence and the specific enzymes involved would be speculative without direct experimental evidence.

Structure Activity Relationship Sar and Structural Biology of Substituted Indole Acetic Acids

Conformational Analysis and Tautomerism of 2-(5-formyl-1H-indol-1-yl)acetic acid.

Tautomerism, the interconversion of structural isomers, is a potential consideration for this molecule. The presence of the formyl group at the C5 position introduces the possibility of keto-enol tautomerism, although the aromaticity of the indole (B1671886) ring system strongly favors the keto form. Additionally, the indole nitrogen, while substituted, can influence the electronic distribution within the ring system, potentially impacting the reactivity of the formyl group.

A summary of key structural features is presented in the table below:

| Feature | Description | Potential Implications |

| N1-Acetic Acid Moiety | Carboxylic acid group attached to the indole nitrogen at position 1. | Provides a key site for hydrogen bonding and electrostatic interactions. Its conformation influences molecular recognition. |

| C5-Formyl Group | An aldehyde group at position 5 of the indole ring. | Acts as a hydrogen bond acceptor and an electron-withdrawing group, modulating the electronic properties of the indole ring. |

| Indole Scaffold | A bicyclic aromatic heterocycle. | Provides a rigid core structure and participates in hydrophobic and π-stacking interactions. |

Influence of the N1-Acetic Acid Moiety on Potential Molecular Recognition and Receptor Binding.

The N1-acetic acid moiety is a critical determinant of the molecular recognition properties of this compound. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). At physiological pH, this group will be predominantly deprotonated, carrying a negative charge, which makes it a key site for electrostatic interactions with positively charged residues in a protein binding pocket, such as arginine or lysine.

The placement of the acetic acid group at the N1 position, as opposed to the more common C3 position seen in auxins like indole-3-acetic acid, significantly alters the vector of this interactive group relative to the indole scaffold. wikipedia.org This can lead to distinct binding modes and receptor selectivity. For instance, in the context of cannabinoid receptor 2 (CB2) agonists, polar side chains at the N1 position were generally well-tolerated; however, acidic functionalities led to weaker or inactive compounds, suggesting that for some targets, a charged group at this position may be detrimental to binding. nih.gov

The flexibility of the N1-acetic acid side chain allows it to adopt various conformations to optimize its interactions within a binding site. This conformational adaptability can be crucial for achieving high-affinity binding.

Role of the C5-Formyl Group in Modulating Ligand-Target Interactions.

The formyl group at the C5 position of the indole ring plays a significant role in modulating the electronic properties and interaction potential of the molecule. As an electron-withdrawing group, the C5-formyl substituent can influence the electron density of the indole ring system. This can affect the strength of π-stacking interactions with aromatic amino acid residues in a target protein.

Furthermore, the carbonyl oxygen of the formyl group is a potent hydrogen bond acceptor. This allows for specific interactions with hydrogen bond donors, such as the side chains of asparagine, glutamine, or serine, within a receptor's binding site. The ability to form such directed interactions can significantly contribute to the binding affinity and selectivity of the molecule.

The strategic placement of a formyl group at the C5 position is a recognized approach in drug design to introduce a key interaction point and to fine-tune the electronic character of the indole scaffold. scienmag.com Studies on other substituted indoles have shown that electron-withdrawing groups can also influence the spectroscopic properties of the indole chromophore, which is a relevant consideration for the development of fluorescent probes. nih.gov

Comparative Structural Analysis of Regioisomeric Indole Acetic Acid Derivatives.

The biological activity of indole acetic acid derivatives is highly dependent on the position of the acetic acid substituent on the indole ring. The most well-known regioisomer is indole-3-acetic acid (IAA), a naturally occurring plant hormone. wikipedia.org Comparing this compound with other regioisomers reveals significant structural and potential functional differences.

The following table provides a comparative overview of key indole acetic acid regioisomers:

| Compound | Acetic Acid Position | Key Structural Differences | Potential Functional Implications |

| Indole-1-acetic acid | N1 | Acetic acid group is directly attached to the nitrogen atom, influencing the electronic properties of the pyrrole (B145914) ring. | Different spatial orientation of the carboxylate compared to C-substituted isomers, leading to altered receptor interactions. |

| Indole-2-acetic acid | C2 | Acetic acid group is at a less common position for biological activity. | The proximity to the N1 position may lead to unique steric and electronic properties. |

| Indole-3-acetic acid (IAA) | C3 | The most common and biologically active auxin isomer. wikipedia.org | The specific geometry is optimal for binding to auxin receptors and eliciting a biological response. oup.comresearchgate.net |

| This compound | N1 | Combines the features of N1-substitution with the electronic influence of a C5-formyl group. | The dual substitution pattern offers opportunities for multi-point interactions with a target, potentially leading to higher affinity and selectivity. |

The distinct spatial arrangement of the carboxylate group in these isomers dictates their ability to fit into specific binding pockets and interact with key amino acid residues. The presence of the C5-formyl group in the target compound further differentiates it from unsubstituted indole acetic acids, adding another layer of potential interaction and specificity.

Principles of Rational Design for Indole-Based Chemical Probes.

The rational design of chemical probes based on the indole scaffold is a powerful approach for studying biological systems. nih.gov The structure of this compound provides a versatile template for such design. Key principles for designing indole-based probes include:

Modulation of Physicochemical Properties: The N1-acetic acid and C5-formyl groups can be modified to tune properties such as solubility, cell permeability, and metabolic stability. For example, esterification of the carboxylic acid can increase lipophilicity and facilitate cell entry.

Introduction of Reporter Groups: The indole ring can be further functionalized with reporter groups, such as fluorophores or biotin, to enable detection and visualization of the probe's interactions. The electronic nature of the C5-formyl group can be exploited to modulate the fluorescence properties of the indole core. nih.gov

Optimization of Target Affinity and Selectivity: SAR studies on analogs of this compound can guide the modification of the substituents to enhance binding affinity and selectivity for a specific biological target. This can involve altering the length and flexibility of the N1-substituent or exploring different electron-withdrawing groups at the C5 position. nih.gov

Incorporation of Photoaffinity Labels: To covalently label a target protein, a photoreactive group can be incorporated into the structure. This allows for the identification of the binding partners of the chemical probe.

By systematically applying these principles, it is possible to develop highly specific and potent chemical probes from the this compound scaffold for a wide range of applications in chemical biology and drug discovery.

Molecular Mechanisms and Target Engagement Studies Through Computational Approaches

Computational Docking Simulations for Predicting Potential Biological Targets of 2-(5-formyl-1H-indol-1-yl)acetic acid.

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the binding energy of the resulting complex.

By screening this compound against a library of known protein structures, computational docking can identify potential biological targets. The indole (B1671886) scaffold, a common motif in pharmacologically active compounds, suggests a range of possible protein families. The acetic acid side chain can participate in ionic interactions or hydrogen bonds, while the formyl group at the 5-position can act as a hydrogen bond acceptor. These features are critical in determining the specificity and strength of protein binding.

The results of docking simulations are typically ranked by a scoring function, which provides an estimate of the binding affinity (often expressed in kcal/mol). Lower binding energy values indicate a more favorable and stable interaction. These predictions help prioritize which protein-ligand complexes warrant further investigation through more computationally intensive methods or experimental assays.

Table 1: Illustrative Predicted Binding Affinities of this compound with Potential Protein Targets

Note: The following data is hypothetical and for illustrative purposes only, representing typical output from a computational docking study.

| Target Protein Class | Specific Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase | PIM-1 Kinase (4X7Q) | -8.5 | LYS-67, GLU-121 |

| Oxidoreductase | Aldose Reductase (1ADS) | -9.2 | TYR-48, HIS-110, TRP-111 |

| Prostaglandin Synthase | mPGES-1 (4BPM) | -7.9 | ARG-126, SER-127 |

| Transcription Factor | Estrogen Receptor Alpha (1A52) | -8.1 | ARG-394, GLU-353 |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes in Protein-Ligand Complexes.

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the protein and the ligand upon binding.

For the most promising protein targets identified through docking of this compound, MD simulations are performed. These simulations place the docked complex in a simulated physiological environment (typically water, ions, and a specific temperature and pressure) and calculate the atomic trajectories over a period of nanoseconds to microseconds.

Key metrics are analyzed to determine stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms indicates if the complex remains in a stable conformation. The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions over the simulation time confirms whether the key interactions predicted by docking are maintained.

Table 2: Representative Parameters and Output from a Hypothetical MD Simulation

Note: The following data is hypothetical and for illustrative purposes only, representing typical output from an MD simulation analysis.

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 200 ns | Provides a reasonable timescale to assess stability. |

| System | Protein-Ligand Complex in Water Box | Mimics physiological conditions. |

| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the pocket. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure is stable. |

| Key Hydrogen Bond Occupancy | > 85% with TYR-48, HIS-110 | The critical interactions predicted by docking are maintained. |

Quantum Chemical Calculations for the Electronic Structure and Reactivity Profiling.

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. These calculations provide insights into the molecule's charge distribution, orbital energies, and reactivity, which are fundamental to its interaction with biological targets.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack and electrostatic interactions. For this compound, the electronegative oxygen atoms of the carboxyl and formyl groups are expected to be regions of negative potential.

Table 3: Illustrative Quantum Chemical Properties of this compound

Note: The following data is hypothetical and for illustrative purposes only, representing typical output from DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating capability. |

| LUMO Energy | -1.8 eV | Relates to electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on Formyl Oxygen | -0.55 e | Indicates a partial negative charge, a potential H-bond acceptor site. |

| Mulliken Charge on Carboxyl Oxygens | -0.60 e, -0.62 e | Indicates strong H-bond accepting potential. |

Theoretical Investigation of Allosteric Modulation and Orthosteric Binding.

Computational methods can be used to explore whether this compound is likely to act as an orthosteric or allosteric modulator of a target protein. Orthosteric ligands bind directly to the active site, where the primary biological activity of the protein occurs, often competing with the natural substrate. Allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site from a distance.

Docking simulations can be performed across the entire surface of a protein (blind docking) to identify potential binding sites beyond the known active site. If a stable, high-affinity binding site is identified that is distinct from the orthosteric site, it suggests a potential allosteric mechanism. Subsequent MD simulations of the ligand bound at this allosteric site can then be used to investigate if its presence induces the necessary conformational changes in the active site to modulate protein function.

Pharmacophore Modeling and Virtual Screening Strategies for Indole Derivatives.

Pharmacophore modeling is a powerful strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For a molecule like this compound, a pharmacophore model would be constructed based on its key structural features. These features typically include hydrogen bond acceptors (the carbonyl oxygen of the formyl and acid groups), hydrogen bond donors (the carboxylic acid proton), an aromatic ring (the indole core), and hydrophobic features. nih.gov

Once a pharmacophore model is generated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. acs.org This allows for the efficient identification of other, structurally diverse molecules that possess the same critical pharmacophoric features and are therefore likely to bind to the same biological target. nih.gov This approach is particularly valuable for discovering novel chemical scaffolds that may have improved properties over the initial compound. acs.org Computational studies combining pharmacophore modeling with 3D-QSAR, molecular docking, and MD simulations have been successfully applied to various indole derivatives to identify key structural requirements for biological activity and to screen for new potent compounds. nih.govbohrium.com

Advanced Analytical Techniques for the Research of 2 5 Formyl 1h Indol 1 Yl Acetic Acid

High-Resolution Chromatographic Methodologies (e.g., HPLC-UV/Vis, GC-MS) for Purity Assessment and Quantification in Research Samples.

High-resolution chromatographic techniques are fundamental for separating 2-(5-formyl-1H-indol-1-yl)acetic acid from impurities and quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a primary method for the analysis of this compound. The indole (B1671886) chromophore and the formyl group in the molecule allow for strong UV absorbance, making detection sensitive and specific. A typical analysis would employ a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. Purity is determined by integrating the peak area of the analyte and any impurities, while quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm (for indole ring) and ~254 nm |

| Expected Retention Time | Dependent on exact gradient, but typically 5-15 minutes |

| Quantification Range | Linear over a range such as 10–2000 ng/mL with R² > 0.999 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical derivatization of the compound to increase its volatility. The carboxylic acid and the indole nitrogen are polar and non-volatile, making direct analysis difficult. A common derivatization process involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons into less polar trimethylsilyl (TMS) ethers and esters. Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio and fragmentation pattern. GC-MS is highly sensitive and effective for identifying and quantifying trace amounts of the compound and its metabolites.

Comprehensive Spectroscopic Characterization (e.g., FT-IR, UV-Vis) for Structural Confirmation.

Spectroscopic methods are vital for the initial structural confirmation of this compound by identifying its key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of bonds within the molecule. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.govnih.gov The spectrum would also show two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the aromatic aldehyde (formyl group) at a slightly lower wavenumber, around 1685-1710 cm⁻¹, due to conjugation with the indole ring. nih.govnih.gov Additional key peaks would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene group (below 3000 cm⁻¹), and C-O stretching of the carboxylic acid around 1210-1320 cm⁻¹. nih.gov For the closely related indole-3-acetic acid, the indole N-H stretch appears at 3389 cm⁻¹ and the carboxylic C=O stretch at 1701 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule's chromophores. The indole ring system is the primary chromophore. Unsubstituted indole typically shows two main absorption bands, a strong peak (the ¹La band) around 260-270 nm and a weaker, broader peak (the ¹Lb band) around 280-290 nm. mdpi.commdpi.com The presence of the formyl group at the 5-position, which is an electron-withdrawing group, is expected to cause a bathochromic (red) shift in these absorption maxima. Therefore, the UV-Vis spectrum of this compound, when dissolved in a solvent like methanol or ethanol, would be expected to show absorption maxima at wavelengths longer than those of unsubstituted indole. nih.gov

| Technique | Functional Group / Chromophore | Expected Absorption Range (cm⁻¹ for FT-IR, nm for UV-Vis) |

| FT-IR | Carboxylic Acid O-H Stretch | 2500-3300 (very broad) nih.govnih.gov |

| Carboxylic Acid C=O Stretch | 1700-1725 (strong) nih.gov | |

| Aldehyde C=O Stretch | 1685-1710 (strong) | |

| Aromatic C-H Stretch | 3000-3100 (medium) | |

| Aliphatic C-H Stretch | 2850-2960 (medium) | |

| Carboxylic Acid C-O Stretch | 1210-1320 (strong) nih.gov | |

| UV-Vis | Indole Ring (¹La band) | ~270-290 |

| Indole Ring (¹Lb band) | ~290-310 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identification and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Using a technique like electrospray ionization (ESI) in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. The theoretical exact mass of C₁₁H₉NO₃ is 203.0582, and HRMS can measure this with an accuracy of a few parts per million (ppm), unequivocally confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecular ion. The protonated molecule ([M+H]⁺ at m/z 204.0659 for C₁₁H₁₀NO₃⁺) is isolated and then fragmented by collision-induced dissociation (CID). For indole-acetic acid derivatives, a characteristic and dominant fragmentation pathway is the loss of the acetic acid group. nih.gov For the analogous indole-3-acetic acid ([M+H]⁺ at m/z 176.1), fragmentation results in a highly stable quinolinium ion at m/z 130.0. nih.govnih.gov Similarly, this compound is expected to readily lose the acetic acid moiety (CH₂COOH, 59 Da) to produce a prominent fragment ion corresponding to the 5-formyl-1H-indole cation.

| Ion Type | Expected m/z (Monoisotopic) | Description |

| [M+H]⁺ (Parent Ion) | 204.0659 | Protonated molecule of C₁₁H₉NO₃. |

| [M+H - H₂O]⁺ | 186.0553 | Loss of water from the carboxylic acid group. |

| [M+H - CO]⁺ | 176.0710 | Loss of carbon monoxide from the formyl group. |

| [M+H - CH₂COOH]⁺ | 145.0500 | Loss of the acetic acid side chain, forming the 5-formyl-1H-indole cation. |

| [M+H - CH₂COOH - CO]⁺ | 117.0551 | Subsequent loss of carbon monoxide from the formyl-indole cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR) for Elucidating Complete Chemical Structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of this compound in solution.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum for this compound would show characteristic signals for the aldehyde proton (a singlet around 9.5-10.0 ppm), the aromatic protons on the indole ring (in the 7.0-8.5 ppm region), the protons on the pyrrole (B145914) part of the indole ring, the methylene (CH₂) protons of the acetic acid group (a singlet around 5.0 ppm), and a broad, exchangeable proton for the carboxylic acid (typically >10 ppm). icdd.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbons of the carboxylic acid (~170-175 ppm) and the formyl group (~190 ppm), as well as the carbons of the indole ring (typically 100-140 ppm) and the methylene carbon (~50 ppm).

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10.0 (broad s, 1H) | ~172 |

| Methylene (-CH₂-) | ~5.2 (s, 2H) | ~48 |

| Indole H-2 | ~7.2 (d) | ~125 |

| Indole H-3 | ~6.6 (d) | ~103 |

| Indole H-4 | ~8.2 (s) | ~128 |

| Indole H-6 | ~7.8 (d) | ~123 |

| Indole H-7 | ~7.5 (d) | ~111 |

| Formyl (-CHO) | ~9.9 (s, 1H) | ~192 |

| Indole C-3a, C-5, C-7a | - | ~128, ~132, ~138 (Quaternary) |

(Note: Predicted shifts are based on data for (5-Formyl-indol-1-yl)-acetic acid and related structures. Actual values may vary based on solvent and concentration.) icdd.com

2D NMR (COSY, HSQC, HMBC) : 2D NMR experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), which is essential for mapping out the spin systems of the aromatic protons on the indole ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups. wikipedia.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for piecing the structure together, for example, by showing a correlation from the methylene protons to the carbonyl carbon of the acid and to carbons C-2 and C-7a of the indole ring, confirming the N-1 substitution pattern. mdpi.comresearchgate.net

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Crystal Packing.

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can precisely measure bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the indole ring system and the conformation of the acetic acid side chain relative to the ring. A key aspect of the crystal structure would be the intermolecular interactions that dictate the crystal packing. For indole carboxylic acids, a common and strong interaction is the formation of centrosymmetric cyclic dimers through hydrogen bonds between the carboxylic acid groups of two molecules (O-H···O). mdpi.com

Furthermore, the presence of the formyl group and the indole ring allows for other significant interactions, such as C-H···O hydrogen bonds involving the formyl oxygen, and π-π stacking interactions between the aromatic indole rings of adjacent molecules. nih.govacs.org These interactions collectively stabilize the crystal lattice. The specific arrangement of molecules in the crystal, known as the crystal packing, influences physical properties like melting point, solubility, and stability.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry of the crystal lattice. |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., O-H···O, C-H···O), π-π stacking, and other van der Waals forces. nih.govacs.org |

| Crystal Packing | The overall 3D arrangement of molecules in the crystal. |

Future Directions and Emerging Research Avenues for 2 5 Formyl 1h Indol 1 Yl Acetic Acid Research

Development of Novel and Efficient Synthetic Strategies for Complex Indole (B1671886) Scaffold Derivatization

Future research should prioritize the development of innovative and efficient synthetic routes to derivatize the 2-(5-formyl-1H-indol-1-yl)acetic acid scaffold. The presence of the formyl and carboxylic acid groups offers reactive handles for a variety of chemical transformations. Exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could enable the introduction of diverse substituents at various positions on the indole ring. Furthermore, the development of one-pot multicomponent reactions would provide a streamlined approach to generate a library of complex derivatives with high atom economy. Strategies focusing on late-stage functionalization would also be highly valuable, allowing for the rapid diversification of lead compounds.

| Synthetic Strategy | Potential Application to this compound |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, and other functional groups at various positions of the indole core. |

| Multicomponent Reactions | Efficient one-pot synthesis of diverse and complex derivatives. |

| C-H Activation | Direct functionalization of the indole scaffold without the need for pre-functionalized starting materials. |

| Flow Chemistry | Scalable and controlled synthesis of derivatives with improved safety and efficiency. |

In Silico Design and Screening for New Bioactive Indole Acetic Acid Analogues with Enhanced Specificity

Computational approaches will be instrumental in guiding the design and prioritization of new analogues of this compound. Structure-based drug design, utilizing crystal structures of relevant biological targets, can inform the creation of derivatives with improved binding affinity and selectivity. Virtual screening of large compound libraries against validated targets can rapidly identify promising candidates for synthesis and experimental testing. Quantitative structure-activity relationship (QSAR) studies on a series of synthesized analogues will help to build predictive models that correlate structural features with biological activity, thereby accelerating the optimization process.

Theoretical Exploration of Interactions with Diverse Biological Macromolecules and Pathways

A fundamental understanding of how this compound and its derivatives interact with biological macromolecules is crucial for elucidating their mechanism of action. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and energetics of these compounds with various proteins, such as enzymes and receptors. These theoretical studies can help to identify key amino acid residues involved in binding and predict the potential biological pathways modulated by these molecules. Such computational investigations are essential for rational drug design and for understanding the broader pharmacological profile of this class of compounds.

Advancements in Chemical Probe Development Utilizing the Substituted Indole Acetic Acid Scaffold

The this compound scaffold holds promise for the development of chemical probes to investigate biological systems. The reactive formyl and carboxylic acid groups can be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These chemical probes can be used to identify the cellular targets of bioactive derivatives and to study their distribution and localization within cells. The development of photo-affinity probes, which can be covalently cross-linked to their targets upon photo-irradiation, would be a particularly powerful tool for target identification.

Integration of Computational and Experimental Methodologies for Accelerated Discovery in Indole Chemistry

The synergy between computational and experimental approaches will be paramount for accelerating the discovery of novel applications for this compound and its analogues. An iterative cycle of in silico design, chemical synthesis, and biological evaluation will enable the rapid optimization of lead compounds. High-throughput screening of synthesized libraries against a panel of biological targets can quickly identify promising hits, which can then be further investigated using detailed mechanistic studies. This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, will be essential for unlocking the full potential of this intriguing indole derivative.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(5-formyl-1H-indol-1-yl)acetic acid with high purity, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves formylation at the 5-position of indole derivatives using Vilsmeier-Haack conditions (POCl₃/DMF), followed by acetic acid side-chain introduction via alkylation or nucleophilic substitution. Optimization includes controlling reaction temperature (e.g., reflux in acetic acid at 110–120°C) and stoichiometric ratios to minimize by-products like over-oxidized indoles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates using TLC and confirm final structure via NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify formyl proton resonance at ~9.8–10.0 ppm and indole NH at ~11.5–12.5 ppm (DMSO-d₆). Acetic acid protons appear as a singlet at ~3.8–4.2 ppm .

- FTIR : Confirm formyl group (C=O stretch at ~1680–1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) and retention time reproducibility .

- X-ray crystallography (if crystals form): Resolve molecular packing and confirm substituent positions .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. The formyl group is sensitive to hydrolysis; avoid aqueous solutions unless buffered (pH 4–6). Conduct stability studies under accelerated conditions (40°C/75% RH) to determine shelf life. Use desiccants (silica gel) during storage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the formyl group in this compound for targeted derivatization?

- Methodological Answer :

- DFT Calculations : Model electrophilic substitution preferences (e.g., Fukui indices) to predict sites for nucleophilic attacks on the formyl group .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics for Schiff base formation .

- Docking Studies : Evaluate steric hindrance from the acetic acid side-chain during interactions with biological targets (e.g., enzymes) .

Q. How can researchers mitigate interference from the formyl group during coupling reactions (e.g., peptide synthesis)?

- Methodological Answer :

- Protective Groups : Temporarily mask the formyl group with acetals (e.g., ethylene glycol) or thioacetals. Deprotect post-reaction using mild acid (0.1 M HCl) .

- Selective Activation : Use carbodiimide coupling agents (EDC/HOBt) to prioritize carboxylic acid activation over formyl reactivity .

- pH Control : Conduct reactions at pH 4–5 to protonate the formyl oxygen, reducing its nucleophilicity .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in vitro?

- Methodological Answer :

- Cell-Based Assays : Test cytotoxicity (MTT assay) in HCT116 or HeLa cells at 1–100 µM. Include controls with unmodified indole acetic acids to isolate formyl group effects .

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates. Pre-incubate compounds with NADPH for redox activity assessment .

- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) and validate with dynamic light scattering (DLS) to exclude aggregation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Batch Analysis : Replicate experiments using independently synthesized batches to rule out impurity-driven effects (e.g., residual POCl₃) .

- Assay Standardization : Normalize data to positive controls (e.g., 5-Ph-IAA for indole derivatives) and report IC₅₀ values with 95% confidence intervals .

- Meta-Analysis : Compare solvent systems, cell lines, and exposure times across studies to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.